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CAS No.: 22394-36-1
Cat. No.: B14707039

Get Quote

Executive Summary

N-(3-Chlorophenyl)anthranilic acid (CPAA) is a synthetic derivative belonging to the fenamate
class of compounds. Traditionally recognized as non-steroidal anti-inflammatory drugs
(NSAIDs), fenamates are characterized by an N-phenylanthranilic acid core. While their
canonical mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes,
contemporary pharmacological research has unveiled a complex secondary profile for these
molecules. CPAA and its structural analogues act as potent modulators of transient receptor
potential (TRP) channels, volume-regulated anion channels (VRAC), and the NLRP3
inflammasome.

This technical guide provides an in-depth analysis of CPAA's structural chemistry, elucidates its
multi-target pharmacological pathways, and establishes self-validating analytical protocols for
its quantification and in vitro evaluation.

Physicochemical Profile & Quantitative Data
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To facilitate experimental design, the foundational physicochemical properties of CPAA are
summarized below. Data is aggregated from authoritative chemical suppliers including and[1].

Property Value Experimental Implication

Defines the core anthranilic

IUPAC Name 2-(3-chloroanilino)benzoic acid )
acid scaffold.
Unique identifier for reagent
CAS Number 13278-36-9 _
sourcing.
Indicates halogenation,
Molecular Formula C13H10CINO2 ) o o
impacting lipophilicity.
] Required for precise molarity
Molecular Weight 247.68 g/mol o
calculations in assays.
_ _ Visual indicator of compound
Physical State Pale Yellow Solid ) ) S
integrity/oxidation.
High melting point suggests
Melting Point ~171 °C 9 9 p .gg
stable crystalline lattice.
High lipophilicity; requires
) organic solvents
LogP (Predicted) ~4.2
(DMSO/EtOH) for stock
solutions.

Structural Chemistry & Structure-Activity
Relationship (SAR)

The pharmacological versatility of CPAA is dictated by its precise molecular geometry. The
molecule consists of a benzoic acid moiety linked to a 3-chloro-substituted phenyl ring via a
secondary amine bridge.

The Causality of the 3-Chloro Substitution: The substitution of a chlorine atom at the meta (3-)
position of the aniline ring is not arbitrary. Chlorine is a moderately bulky, electronegative
halogen. Its presence introduces significant steric hindrance, preventing the two aromatic rings
from achieving coplanarity. This forced dihedral angle is critical for bioactivity. The non-planar,
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twisted conformation allows the molecule to effectively lodge into the narrow, hydrophobic
channel of COX-1 and COX-2 enzymes, physically blocking the access of arachidonic acid.

Furthermore, compared to flufenamic acid (which possesses a bulkier -CFs group at the same
position), the -Cl substitution subtly alters the electron density of the phenyl ring. This
modification fine-tunes the molecule's binding kinetics to allosteric sites on ion channels, such
as TRPM2, where the parent structure of anthranilic acid is essential for channel blockade ()[2].

Pharmacological Targets & Mechanistic Pathways

CPAA exhibits a polypharmacological profile, interacting with both enzymatic and ionotropic
targets.

e COX Inhibition: The canonical pathway involves competitive inhibition of COX enzymes,
halting the conversion of arachidonic acid into pro-inflammatory prostaglandins.

o TRP Channel Modulation: Fenamates directly interact with TRP channels. They act as
inhibitors of TRPM2 (a Ca2*-permeable channel activated by oxidative stress) and partial
agonists of TRPA1 and Slo2.1 channels ()[3].

 NLRP3 Inflammasome Suppression: Recent breakthrough studies demonstrate that
fenamates inhibit Volume-Regulated Anion Channels (VRAC). Because VRAC-mediated
chloride efflux is a prerequisite for NLRP3 inflammasome assembly, CPAA effectively
prevents the processing and release of the inflammatory cytokine IL-1(3, offering
neuroprotective potential ()[4].
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Fig 1. Pharmacological signaling pathways modulated by N-(3-Chlorophenyl)anthranilic acid.

Analytical Workflows & Experimental Protocols
LC-MS/MS Quantification Protocol

To quantify CPAA in biological matrices (e.g., plasma or cell lysate) during pharmacokinetic
studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Causality of Methodological Choices: We utilize Electrospray lonization in negative mode
(ESI-). The carboxylic acid moiety on the anthranilic acid core readily deprotonates in slightly
basic or neutral conditions, yielding a highly stable

precursor ion at m/z 246.0. Using formic acid in the mobile phase would suppress this
deprotonation; therefore, ammonium acetate (pH 6.8) is selected to maximize ionization
efficiency and assay sensitivity.

Self-Validating System: This protocol incorporates Flufenamic acid-d4 as an Internal Standard
(IS). Because the IS undergoes the exact same extraction losses and matrix-induced ion
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suppression as CPAA, the ratio of their peak areas provides a self-correcting, absolute
quantification.

Sample Prep RP-HPLC ESI (-)
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MS/MS Detection
(MRM Mode)
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Fig 2. LC-MS/MS analytical workflow for the quantification of fenamate derivatives.
Step-by-Step Methodology:

o Sample Preparation: Aliquot 50 pL of biological plasma into a microcentrifuge tube. Add 10
pL of Internal Standard (Flufenamic acid-d4, 100 ng/mL).

o Protein Precipitation: Add 150 pL of ice-cold Acetonitrile (ACN) to precipitate matrix proteins.
Vortex vigorously for 2 minutes.

o Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the denatured
proteins.

o Supernatant Transfer: Transfer 100 pL of the clear supernatant to an autosampler vial.

o Chromatography: Inject 5 uL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 um).
Run a gradient mobile phase consisting of 10 mM Ammonium Acetate in Water (Mobile
Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

» Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions in ESI(-) mode. For
CPAA, monitor m/z 246.0 — 202.0 (loss of CO2).

» Validation Check: Ensure blank matrix samples injected immediately after the highest
calibration standard show a peak area <5% of the Lower Limit of Quantification (LLOQ) to
confirm zero carryover.

In Vitro Assay: Patch-Clamp Electrophysiology for
TRPM2 Inhibition
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To evaluate the inhibitory potency (ICso) of CPAA on TRPM2 channels, whole-cell patch-clamp
electrophysiology is utilized.

Causality & Self-Validation: TRPM2 channels are normally closed. To measure inhibition, the
channels must first be forced open. We achieve this by infusing ADP-ribose directly through the
patch pipette into the intracellular space. A continuous monitoring of series resistance (

) acts as the protocol's internal quality control; if

fluctuates by more than 20%, the membrane seal is compromised, and the cell data is
automatically discarded to prevent false-positive inhibition artifacts.

Step-by-Step Methodology:

o Cell Preparation: Culture HEK293 cells stably expressing human TRPM2 on glass
coverslips.

e Solution Setup:

o Extracellular Bath: 140 mM NaCl, 5 mM KClI, 1.2 mM MgClz, 1.5 mM CaClz, 10 mM
HEPES, 10 mM Glucose (pH 7.4).

o Intracellular Pipette: 140 mM CsClI, 2 mM MgClz, 1 mM EGTA, 10 mM HEPES,
supplemented with 0.5 mM ADP-ribose (pH 7.2).

o Seal Formation: Lower a borosilicate glass pipette (resistance 3—-5 MQ) onto a healthy cell
and apply gentle negative pressure to form a Giga-ohm (>1 GQ) seal.

» Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch.
Allow 3-5 minutes for the intracellular ADP-ribose to dialyze into the cell and fully activate
the TRPM2 inward current.

o Drug Application: Once the current reaches a steady-state plateau, perfuse CPAA (e.g., 10
UM to 300 uM) into the extracellular bath.

» Data Acquisition: Apply voltage ramps from -100 mV to +100 mV over 500 ms. Record the
reduction in peak outward current at +80 mV.
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Positive Control: At the end of the recording, perfuse 100 uM 2-APB (a known TRPM2
inhibitor) to confirm the recorded current was specifically mediated by TRPM2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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